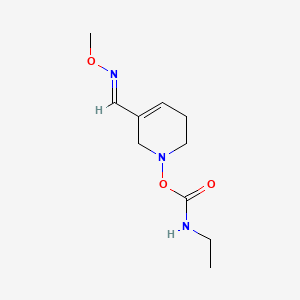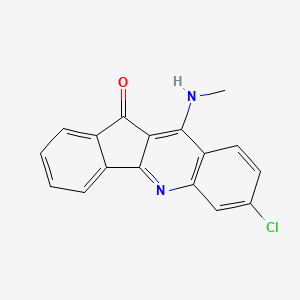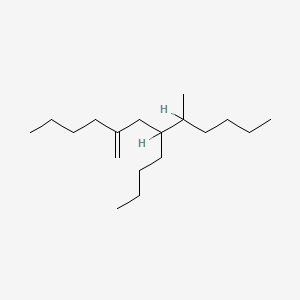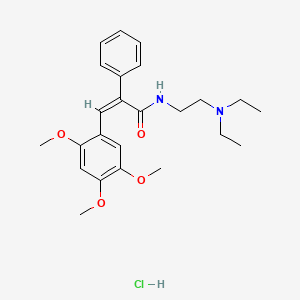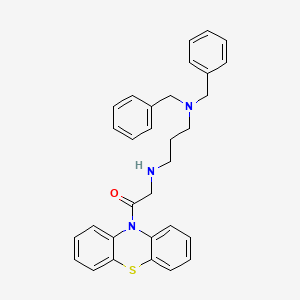
Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by its unique structure, which includes a phenothiazine core with a 10-(N-(3-(dibenzylamino)propyl)glycyl) substitution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives typically involves the functionalization of the phenothiazine core at specific positions. For the compound , the synthesis may involve the following steps:
N-Substitution: Introduction of the dibenzylamino group at the nitrogen atom of the phenothiazine core.
Glycyl Substitution: Attachment of the glycyl group to the N-(3-(dibenzylamino)propyl) moiety.
These reactions are usually carried out under controlled conditions, using appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of phenothiazine derivatives often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to produce high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenothiazine derivatives, including 10-(N-(3-(dibenzylamino)propyl)glycyl)-, undergo various chemical reactions, such as:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the nitrogen or sulfur atoms.
Substitution: Electrophilic or nucleophilic substitution at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine core.
Applications De Recherche Scientifique
Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of phenothiazine derivatives involves interactions with specific molecular targets and pathways. These compounds can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, they may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic with a different substitution pattern.
The uniqueness of 10-(N-(3-(dibenzylamino)propyl)glycyl)- lies in its specific substitution, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives.
Propriétés
Numéro CAS |
96371-87-8 |
|---|---|
Formule moléculaire |
C31H31N3OS |
Poids moléculaire |
493.7 g/mol |
Nom IUPAC |
2-[3-(dibenzylamino)propylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C31H31N3OS/c35-31(34-27-16-7-9-18-29(27)36-30-19-10-8-17-28(30)34)22-32-20-11-21-33(23-25-12-3-1-4-13-25)24-26-14-5-2-6-15-26/h1-10,12-19,32H,11,20-24H2 |
Clé InChI |
GPPAGXYUMAJQJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,11,13-trimethyl-5-(2-pyrrolidin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12708076.png)
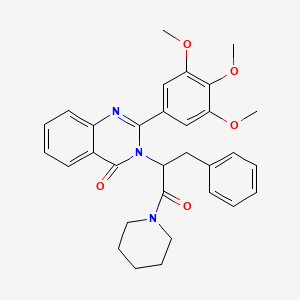
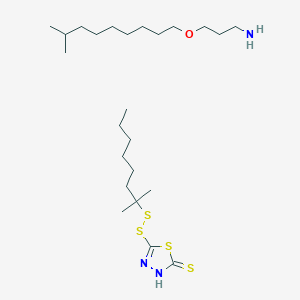

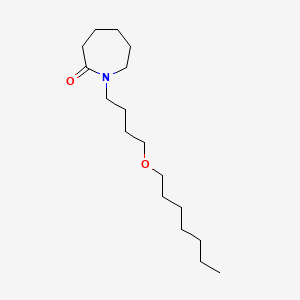
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
